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Cat. No.: B1265483 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the

heterocyclic compound 5-Bromobenzo[d]oxazol-2-amine (CAS No. 64037-07-6). The

document is intended for researchers, scientists, and professionals in the field of drug

development and organic synthesis. This guide furnishes predicted and comparative spectral

data based on structurally similar compounds, alongside detailed experimental protocols for

acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

Core Spectroscopic Data
While a publicly available, comprehensive dataset for 5-Bromobenzo[d]oxazol-2-amine is not

readily found in peer-reviewed literature, the following tables summarize the expected and

representative spectral data. This information is extrapolated from the analysis of closely

related analogs, such as 5-chlorobenzo[d]oxazol-2-amine and 5-nitrobenzo[d]oxazol-2-amine,

as detailed in scientific publications[1].

Table 1: Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show characteristic signals for the aromatic protons

and the amine group. The chemical shifts (δ) are reported in parts per million (ppm) relative to
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a standard internal reference.

Proton Assignment
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Aromatic H 7.20 - 7.60 m -

Amine (-NH₂) 7.30 - 7.90 br s -

m = multiplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The

following are the anticipated chemical shift ranges for the carbon atoms in 5-
Bromobenzo[d]oxazol-2-amine.

Carbon Assignment Expected Chemical Shift (δ, ppm)

C-Br 110 - 120

Aromatic C-H 108 - 125

Aromatic C (quaternary) 140 - 150

C=N ~163

Table 3: Key IR Absorption Bands
The infrared spectrum is expected to show characteristic absorption bands corresponding to

the functional groups present in the molecule.
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Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

N-H Stretch (amine) 3300 - 3500 Medium

C=N Stretch 1640 - 1690 Strong

C-N Stretch 1250 - 1350 Medium

C-Br Stretch 500 - 600 Medium

Table 4: Mass Spectrometry Data
Mass spectrometry data is critical for confirming the molecular weight of the compound. The

presence of a bromine atom will result in a characteristic isotopic pattern.

Parameter Value

Molecular Formula C₇H₅BrN₂O

Molecular Weight 211.03 g/mol

Expected [M+H]⁺ 211.97, 213.97 (approx. 1:1 ratio)

Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework

for the spectroscopic analysis of 5-Bromobenzo[d]oxazol-2-amine and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7

mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-

d (CDCl₃).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz

spectrometer.

Data Acquisition:
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¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-

noise ratio.

¹³C NMR spectra are acquired using a proton-decoupling pulse sequence.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and

the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the

residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

Data Acquisition: A background spectrum of the clean ATR crystal is recorded. Subsequently,

the sample spectrum is recorded over a range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or

acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray

ionization (ESI) source is used.

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or

through a liquid chromatography system. The mass spectrum is acquired in positive ion

mode over a mass range that includes the expected molecular ion peaks.

Data Analysis: The resulting mass spectrum is analyzed to identify the [M+H]⁺ ion and to

confirm the characteristic isotopic pattern of bromine.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized chemical compound.

Compound Synthesis
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Data Interpretation
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Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy (¹H, ¹³C) FT-IR Spectroscopy Mass Spectrometry

Structure Elucidation

Purity Assessment

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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